molecular formula C63H113N11O12 B020441 Cyclosporin D CAS No. 63775-96-2

Cyclosporin D

Katalognummer: B020441
CAS-Nummer: 63775-96-2
Molekulargewicht: 1216.6 g/mol
InChI-Schlüssel: ZNVBEWJRWHNZMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclosporin D is a cyclic undecapeptide, a member of the cyclosporin family, known for its immunosuppressive properties It is derived from the fungus Tolypocladium inflatum and is structurally similar to other cyclosporins, such as cyclosporin A

Wissenschaftliche Forschungsanwendungen

Cyclosporin D hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Aktivität von Calcineurin, einer Proteinkinase, die an der Aktivierung von T-Zellen beteiligt ist, hemmt. Diese Hemmung verhindert die Transkription von Interleukin-2 und anderen Zytokinen, wodurch die Immunantwort unterdrückt wird. Die molekularen Zielstrukturen von this compound umfassen Cyclophilin, ein zytoplasmatisches Protein, das einen Komplex mit this compound bildet, um Calcineurin zu hemmen .

Ähnliche Verbindungen:

    Cyclosporin A: Das bekannteste Mitglied der Cyclosporin-Familie, das in der klinischen Praxis weit verbreitet ist.

    Cyclosporin B: Ein weiteres Mitglied der Cyclosporin-Familie mit ähnlichen immunsuppressiven Eigenschaften.

    Cyclosporin C:

Einzigartigkeit von this compound: this compound ist aufgrund seiner spezifischen Aminosäurezusammensetzung und seiner strukturellen Merkmale einzigartig, die zu seiner unterschiedlichen biologischen Aktivität beitragen. Seine selektive Hemmung von Calcineurin und Interaktion mit Cyclophilin machen es zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen .

Wirkmechanismus

Target of Action

Cyclosporin D primarily targets T cells . It interacts with the receptor cyclophilin-1 inside cells . This interaction is crucial for the compound’s immunosuppressive action .

Mode of Action

This compound forms a complex known as cyclosporine-cyclophilin upon binding to cyclophilin-1 . This complex subsequently inhibits calcineurin , which in turn stops the dephosphorylation as well as the activation of the nuclear factor of activated T-cells (NF-AT), a transcription factor . This inhibition blocks T cell-dependent biosynthesis of lymphokines, particularly interleukin 2 , at the level of messenger ribonucleic acid (mRNA) transcription .

Biochemical Pathways

This compound affects the calcineurin-NF-AT pathway . By inhibiting calcineurin, it prevents the activation of NF-AT, which is crucial for the transcription of interleukin 2 . This results in the selective inhibition of adaptive immune responses . Recent studies also show that this compound blocks both p38 and c-Jun N-terminal kinase (JNK) pathways in addition to calcineurin blocking activity .

Pharmacokinetics

This compound exhibits low oral bioavailability due to its high molecular weight and low solubility . It is metabolized in the liver by P-450 enzymes , and drugs that affect the P-450 system also affect the metabolism of this compound . It is extensively distributed to extravascular tissues because of its high lipid solubility .

Result of Action

The primary result of this compound’s action is immunosuppression . By inhibiting the production of interleukin 2, it suppresses T cell activation and proliferation . This makes it effective in preventing organ transplant rejection and treating various inflammatory and autoimmune conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its absorption and metabolism can be affected by the presence of other drugs that interact with the P-450 enzyme system . Additionally, minor variations in the structure of its amino acid components can reduce its immunosuppressive activity .

Biochemische Analyse

Biochemical Properties

Cyclosporin D interacts with various enzymes, proteins, and other biomolecules. It is well known for being the target of the immunosuppressive drug cyclosporin, used to combat organ transplant rejection . The cyclophilin family of peptidyl-prolyl isomerases, which catalyze the conversion between cis and trans isomers of proline, is a notable target of this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It reduces the production of a range of cytokines, inhibiting the activation and/or maturation of various cell types, including those involved in cell-mediated immunity . This explains its role in the prevention of graft rejection.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It produces calcium-dependent, specific, reversible inhibition of transcription of interleukin-2 and several other cytokines, most notably in T helper lymphocytes . This inhibition is key to its immunosuppressive properties.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, changes in the dose given and the creatinine concentration were highly significant . Rejection rates were similar, but a comparison of clinical benefit showed the best results when samples for cyclosporin measurement were taken at 2 h post-dose .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses appear to have immunomodulatory properties, with different effects from high doses on CD8+ T lymphocyte activation, auto-immune diseases, graft-vs.-host disease, and cancer .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the intestine and the liver by CYP450 enzymes, predominantly CYP3A4 with contributions from CYP3A5 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. A considerable proportion of cyclosporin synthetase and D-alanine racemase was detected at the vacuolar membrane . The product cyclosporin was localized in the fungal vacuole .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are significant. The electron microscopic image of native cyclosporin synthetase molecules showed large globular complexes of 25 nm in diameter, built up by smaller interconnected units . A considerable proportion of cyclosporin synthetase and D-alanine racemase was detected at the vacuolar membrane .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Cyclosporin D kann chemisch durch Verwendung von N-methylierten Peptiden über eine Reihe von Isonitril-Kupplungsreaktionen synthetisiert werden. Die Synthese beinhaltet die Herstellung der enantiomerenreinen Aminosäure (4R)-4-((E)-2-Butenyl-4,N-dimethyl-L-threonin), die ein Schlüsselbestandteil der Cyclosporin-Struktur ist .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst in der Regel Fermentationsprozesse unter Verwendung des Pilzes Tolypocladium inflatum. Die Fermentationsbrühe wird dann Extraktions- und Reinigungsprozessen unterzogen, um die gewünschte Verbindung zu isolieren .

Analyse Chemischer Reaktionen

Reaktionstypen: Cyclosporin D unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zur Bildung von hydroxylierten Metaboliten führen, während Reduktion dehydrierte Derivate erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

    Cyclosporin A: The most well-known member of the cyclosporin family, widely used in clinical practice.

    Cyclosporin B: Another member of the cyclosporin family with similar immunosuppressive properties.

    Cyclosporin C:

Uniqueness of Cyclosporin D: this compound is unique due to its specific amino acid composition and structural features, which contribute to its distinct biological activity. Its selective inhibition of calcineurin and interaction with cyclophilin make it a valuable compound for research and therapeutic applications .

Biologische Aktivität

Cyclosporin D (CsD) is a cyclic polypeptide that has garnered attention for its unique biological activities, particularly in the fields of immunology and pharmacology. While its more famous counterpart, cyclosporin A (CsA), is widely recognized for its potent immunosuppressive properties, CsD exhibits a range of biological activities that warrant detailed exploration.

Chemical Structure and Properties

This compound is structurally similar to cyclosporin A, differing primarily in the composition of its amino acid residues. The chemical structure of CsD contributes to its biological activity, influencing its interactions with various cellular targets.

Biological Activities

  • Immunosuppressive Effects :
    • CsD exhibits weak immunosuppressive activity compared to CsA. It has been shown to inhibit lymphocyte proliferation and cytokine production, albeit to a lesser extent than CsA . This characteristic makes CsD a candidate for therapeutic applications where milder immunosuppression is desired.
  • Effects on Cellular Mechanisms :
    • CsD has been implicated in the inhibition of alkaline phosphatase activity and the suppression of DNA and protein synthesis in various cell types . These effects suggest potential applications in conditions characterized by excessive cellular proliferation.
  • Neuroprotective Properties :
    • Recent studies indicate that CsD may protect neuronal cells from ischemic injury by inhibiting cyclophilin D (CypD), which plays a crucial role in mitochondrial permeability transition pore (MPTP) opening. This mechanism is linked to reduced apoptotic cell death in neuronal tissues .
  • Antiparasitic Activity :
    • This compound and its analogs have demonstrated inhibitory effects on the growth of Cryptosporidium parvum, a significant intracellular parasite. This suggests potential uses in treating parasitic infections .

Table 1: Summary of Biological Activities of this compound

Biological ActivityDescriptionReferences
ImmunosuppressionWeak compared to CsA; inhibits lymphocyte proliferation
Cellular MechanismsInhibits alkaline phosphatase; suppresses DNA/protein synthesis
NeuroprotectionProtects against ischemic injury via CypD inhibition
Antiparasitic ActivityInhibits growth of Cryptosporidium parvum

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of CsD, researchers observed that treatment with CsD significantly reduced neuronal cell death in models of ischemic injury. The study highlighted that CsD preserved mitochondrial function and reduced markers of apoptosis, indicating its potential as a therapeutic agent for neurodegenerative diseases .

The biological activities of this compound are largely mediated through its interaction with specific proteins and cellular pathways:

  • Cyclophilin D Inhibition : CsD binds to CypD, inhibiting its pro-apoptotic effects by preventing MPTP opening, which is crucial for maintaining mitochondrial integrity during stress conditions .
  • Membrane Interaction : The degree of membrane permeability influenced by CsD affects its bioactivity, suggesting that modifications to its structure could enhance therapeutic efficacy .

Eigenschaften

IUPAC Name

33-(1-hydroxy-2-methylhex-4-enyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H113N11O12/c1-26-27-28-41(16)53(76)52-57(80)67-49(38(10)11)61(84)68(19)33-48(75)69(20)44(29-34(2)3)56(79)66-50(39(12)13)62(85)70(21)45(30-35(4)5)55(78)64-42(17)54(77)65-43(18)58(81)71(22)46(31-36(6)7)59(82)72(23)47(32-37(8)9)60(83)73(24)51(40(14)15)63(86)74(52)25/h26-27,34-47,49-53,76H,28-33H2,1-25H3,(H,64,78)(H,65,77)(H,66,79)(H,67,80)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVBEWJRWHNZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H113N11O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1216.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63775-96-2
Record name cyclosporin d
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclosporin D
Reactant of Route 2
Cyclosporin D
Reactant of Route 3
Cyclosporin D
Reactant of Route 4
Cyclosporin D
Reactant of Route 5
Cyclosporin D
Reactant of Route 6
Cyclosporin D
Customer
Q & A

A: CsD binds to Pgp, inhibiting its drug efflux function and restoring the intracellular accumulation of chemotherapeutic agents. [, , , ] This interaction prevents Pgp from pumping drugs out of the cell, allowing the chemotherapeutics to reach cytotoxic concentrations and exert their intended effects. [, , ]

A: Studies show that CsD does not directly reduce the expression levels of Pgp mRNA or protein. [, ] Its primary mechanism of action involves functional inhibition of the transporter, rather than downregulating its production. [, ]

A: Both CsA and CsD are cyclic oligopeptides composed of 11 amino acids. The key structural difference lies in the amino acid at position 2: CsA contains L-α-aminobutyric acid, while CsD has L-valine in this position. []

A: While the provided research does not delve into detailed spectroscopic data for CsD, structural characterization was initially achieved through chemical investigation, spectroscopic evidence, and X-ray analysis. []

A: Research indicates that subtle changes in the cyclosporin structure can significantly influence their ability to inhibit Pgp. For instance, the 3’-keto derivative of CsD, valspodar (PSC 833), exhibits even greater potency in reversing multidrug resistance compared to CsD. [, , ] This suggests that specific structural motifs are crucial for optimal interaction with Pgp. [, ]

A: Yes, CsD has shown promising results in both in vitro and in vivo studies. It effectively reverses daunorubicin resistance in human leukemic cell lines by increasing intracellular drug accumulation and decreasing efflux. [] Additionally, CsD potentiates the antitumor activity of adriamycin, vincristine, and etoposide in mice bearing leukemia and solid tumors. []

A: Research highlights the emergence of a CsD-resistant human sarcoma cell line (DxP) during co-selection with doxorubicin and CsD. [] These cells exhibited a mutated Pgp with decreased affinity for CsD and altered drug resistance profiles. [] This underscores the potential for acquired resistance and emphasizes the need for strategies to mitigate this challenge. []

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) detection and mass spectrometry (MS), is widely used for CsD quantification in biological samples. [, , , , , , , , , , , ] Internal standards, like CsA, are frequently employed to ensure accuracy and precision. [, , , , , , , , , , , , ]

A: Yes, several compounds besides CsD can inhibit Pgp, including valspodar (PSC 833), verapamil, and quinidine. [, , , , , ] These agents exhibit varying potencies and may have distinct advantages and disadvantages in specific clinical settings. [, , , , ] The choice of the most appropriate Pgp inhibitor depends on factors such as the specific cancer type, drug resistance profile, and patient-specific factors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.